3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide
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Overview
Description
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is a chemical compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methyl group at the 3-position and a 2-oxo-2-phenylethyl group at the 2-position of the isoquinolinium core. The iodide ion serves as the counterion to balance the positive charge on the isoquinolinium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an N-alkylated 3,4-dihydroisoquinoline derivative, followed by oxidation to form the isoquinolinium salt . The reaction conditions typically involve mild temperatures and the use of oxidizing agents such as potassium carbonate (K2CO3) in the presence of alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding dihydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: This compound has a similar structure but with a pyridinium core instead of an isoquinolinium core.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is unique due to its specific substitution pattern and the presence of the isoquinolinium core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6277-81-2 |
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Molecular Formula |
C18H16INO |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C18H16NO.HI/c1-14-11-16-9-5-6-10-17(16)12-19(14)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
NHJIUPKRDVUEOT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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